Dasatinib Exhibits a 325-Fold Higher Potency than Imatinib Against Wild-Type BCR-ABL in Cellular Assays
In cell lines engineered to express wild-type BCR-ABL, dasatinib demonstrates a 325-fold greater potency compared to imatinib [1]. The reported IC50 value for dasatinib was 0.6 nM, while imatinib required 280 nM to achieve the same level of inhibition. This substantial potency advantage is a primary driver for its use in imatinib-resistant or intolerant settings. Furthermore, dasatinib maintained activity against 14 out of 15 imatinib-resistant BCR-ABL mutants in cellular assays [2].
| Evidence Dimension | Cellular anti-proliferative activity (IC50) against wild-type BCR-ABL |
|---|---|
| Target Compound Data | IC50 = 0.6 nM |
| Comparator Or Baseline | Imatinib: IC50 = 280 nM |
| Quantified Difference | Dasatinib is 325-fold more potent (280 nM / 0.6 nM) |
| Conditions | Ba/F3 cell line transduced with wild-type BCR-ABL, 72-hour proliferation assay |
Why This Matters
This magnitude of potency difference (two orders of magnitude) cannot be compensated for by simple dose escalation of imatinib and justifies the procurement of dasatinib for any study involving wild-type or a broad panel of imatinib-resistant BCR-ABL models.
- [1] O'Hare T, Walters DK, Stoffregen EP, et al. In vitro activity of Bcr-Abl inhibitors AMN107 and BMS-354825 against clinically relevant imatinib-resistant Abl kinase domain mutants. Cancer Res. 2005 Jun 1;65(11):4500-5. View Source
- [2] Shah NP, Tran C, Lee FY, Chen P, Norris D, Sawyers CL. Overriding imatinib resistance with a novel ABL kinase inhibitor. Science. 2004 Jul 16;305(5682):399-401. View Source
